

# 4-Fluoro-3-methylbenzyl bromide physical and chemical properties

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## Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzyl bromide

Cat. No.: B1303405

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## An In-depth Technical Guide to 4-Fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of **4-Fluoro-3-methylbenzyl bromide** (CAS No: 261951-70-6), a key intermediate in various synthetic applications.

## Core Chemical Properties

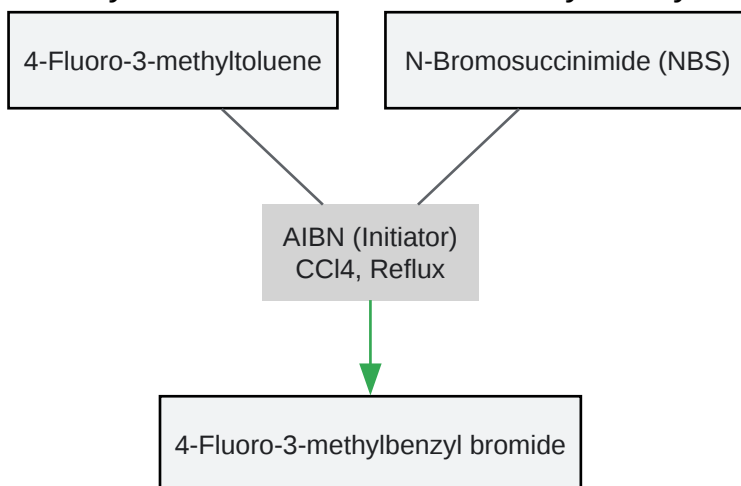
**4-Fluoro-3-methylbenzyl bromide** is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a bromomethyl group at positions 4, 3, and 1, respectively. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science for introducing the 4-fluoro-3-methylbenzyl moiety into target molecules.

Property	Value	Reference(s)
CAS Number	261951-70-6	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrF	[1][2][4][5]
Molecular Weight	203.06 g/mol	[2][4][5]
Physical Form	Solid	[1]
Boiling Point	80 °C @ 3 torr	[2]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.545	[2]
InChI Key	ZZGGOSDHWXCOCA-UHFFFAOYSA-N	[1]
SMILES	Cc1cc(CBr)ccc1F	[1]

## Synthesis Pathway

The primary synthetic route to **4-Fluoro-3-methylbenzyl bromide** is through the radical bromination of the benzylic methyl group of 4-fluoro-3-methyltoluene. This reaction, often a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, conducted under anhydrous conditions in a non-polar solvent like carbon tetrachloride.

### Proposed Synthesis of 4-Fluoro-3-methylbenzyl bromide



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Caption: Proposed synthesis via Wohl-Ziegler bromination.

## Chemical Reactivity and Handling

Reactivity: **4-Fluoro-3-methylbenzyl bromide** is a reactive electrophile due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions ( $S_N2$  type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the foundation of its utility as a synthetic intermediate.

Handling and Storage:

- This compound is classified as a combustible solid[1].
- Due to its reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.
- It is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and metals[6]. The material is also moisture-sensitive[7]. Contact with metals may lead to the formation of flammable hydrogen gas[6].

## Safety Information

**4-Fluoro-3-methylbenzyl bromide** is a hazardous chemical that must be handled with appropriate safety precautions.

Hazard Type	Information	Reference(s)
Pictograms	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H412: Harmful to aquatic life with long lasting effects.	[1]
Related Hazards	Similar benzyl bromides are potent lachrymators (cause tearing) and can cause severe skin burns and eye damage (H314).	[7][8][9]
Precautionary Statements	P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.	[1][9]
Hazard Class	Acute Toxicity 4 (Oral), Aquatic Chronic 3	[1]

## Experimental Protocols

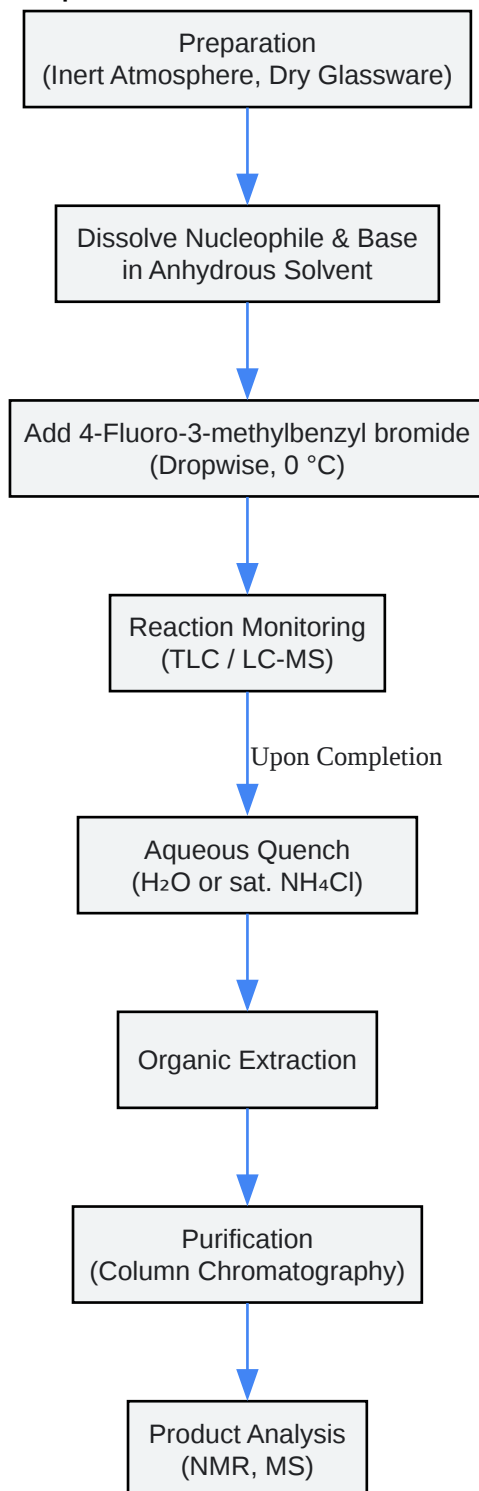
While specific experimental procedures are proprietary and vary by application, a general workflow for using **4-Fluoro-3-methylbenzyl bromide** as an alkylating agent in a nucleophilic

substitution reaction is outlined below.

#### General Alkylation Protocol:

- **Setup:** A dry reaction flask equipped with a magnetic stirrer and nitrogen inlet is charged with a solution of the nucleophile and a suitable anhydrous solvent (e.g., THF, DMF, Acetonitrile).
- **Base Addition:** A non-nucleophilic base (e.g., NaH, K<sub>2</sub>CO<sub>3</sub>, or an amine sponge) is added to deprotonate the nucleophile if necessary. The mixture is stirred until deprotonation is complete.
- **Reagent Addition:** A solution of **4-Fluoro-3-methylbenzyl bromide** in the reaction solvent is added dropwise to the mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- **Reaction:** The reaction is allowed to warm to room temperature or is heated to reflux and monitored for completion using an appropriate technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, the reaction is quenched by the addition of water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

## General Experimental Workflow for Alkylation



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Caption: General workflow for using the reagent in S<sub>N</sub>2 reactions.

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